molecular formula C11H14BrN3O2 B1411581 N-(2-Bromo-6-nitrophenyl)piperidin-1-amine CAS No. 1713160-02-1

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine

Cat. No.: B1411581
CAS No.: 1713160-02-1
M. Wt: 300.15 g/mol
InChI Key: UPNCYSOMAVMVGI-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is an organic compound with the molecular formula C11H14BrN3O2. It is a brominated nitrobenzene derivative that contains a piperidinylamino group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine typically involves the bromination of nitrobenzene derivatives. One common method is the bromination of nitrobenzene in the presence of catalysts such as iron powder and bromine. The reaction is carried out in a three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer. The nitrobenzene is heated in an oil bath, and bromine is added gradually along with iron powder. The reaction mixture is then distilled with steam to obtain the desired product .

Industrial Production Methods

For large-scale production, the bromination process can be optimized by using dibromohydantoin as the brominating agent in sulfuric acid. This method offers mild reaction conditions, high yield, and purity of the product. The process involves adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom in the compound can be substituted with other electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, iron powder, and sulfuric acid.

    Reduction: Hydrogen gas and palladium on carbon.

    Nucleophilic Substitution: Amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-Amino-2-(piperidin-1-ylamino)nitrobenzene.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Biological Studies: To study the effects of brominated nitrobenzene derivatives on biological systems.

    Industrial Applications: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine involves its interaction with molecular targets in biological systems. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitroaniline: Similar structure but lacks the piperidinylamino group.

    4-Bromo-2-nitroaniline: Similar structure with the bromine atom at a different position.

    2-Bromo-4-nitroaniline: Another isomer with different substitution patterns.

Uniqueness

N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is unique due to the presence of the piperidinylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-(2-bromo-6-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-9-5-4-6-10(15(16)17)11(9)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNCYSOMAVMVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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